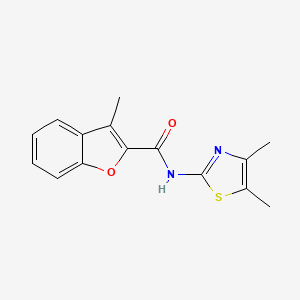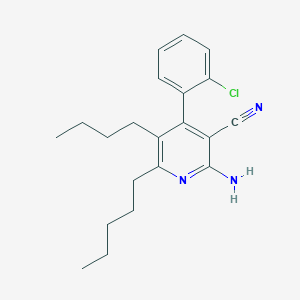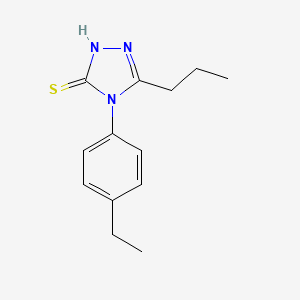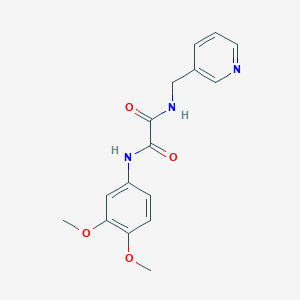![molecular formula C22H14Cl2N2O5 B4626695 2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)
2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid
Übersicht
Beschreibung
The compound falls within the realm of organic chemistry, particularly involving heterocyclic compounds and halogenated derivatives, which are of interest due to their structural complexity and potential for diverse applications in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis techniques for compounds of similar complexity often involve multi-step reactions, including condensation, cyclization, and halogenation. For example, compounds like 5-((3-carboxyphenoxy)methyl)benzene-1,3-dioic acid and derivatives thereof undergo syntheses under hydrothermal conditions, indicative of the potential conditions required for synthesizing the subject compound (He et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using single-crystal X-ray crystallography, which can reveal the 3D arrangement of atoms and the geometry around each atomic center. This analysis is crucial for understanding the interactions within the molecule that confer its stability and reactivity (Żesławska et al., 2018).
Chemical Reactions and Properties
Compounds with similar structural features can participate in a range of chemical reactions, including addition, cyclization, and substitution reactions. These reactions are influenced by the compound's functional groups and the electronic environment created by the presence of halogen atoms and the imidazolidinylidene moiety (Huang & Wamhoff, 1984).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure. The presence of halogen atoms and the specific arrangement of functional groups affect these properties significantly, as seen in compounds analyzed through crystallography and solvate formation (Kosma et al., 2012).
Chemical Properties Analysis
The reactivity of such a compound can be explored through its participation in various chemical reactions, demonstrating its potential as a synthetic intermediate or as a ligand in coordination chemistry. The electronic effects of the chloro and furanyl groups, along with the imidazolidinylidene core, play a critical role in its chemical behavior (Vlasova et al., 2010).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Studies on chemical synthesis methods, such as the Stobbe condensation, provide foundational knowledge for synthesizing complex organic compounds. For example, the cyclisation of specific furan-containing acids into benzofuran derivatives highlights methods for constructing cyclic structures, a common motif in drug design and organic synthesis (Abdel‐Wahhab & El-Assal, 1968). This kind of research is essential for developing new synthetic routes for complex molecules, potentially including those with medical applications.
Coordination Polymers and Materials Science
Research into coordination polymers, like those based on benzene-1,3-dioic acid derivatives, shows the potential of such compounds in materials science, including their structural and luminescent properties (He et al., 2020). These materials are explored for various applications, from catalysis to electronic and photonic devices, due to their customizable structures and properties.
Pharmaceutical and Biological Applications
Compounds with similar structural features are studied for their biological activities, such as EP1 receptor antagonists' optimization, highlighting the potential of complex organic molecules in drug development (Naganawa et al., 2006). Such studies are crucial for understanding how structural modifications affect biological activity, paving the way for the development of new therapeutics.
Environmental Science and Degradation
Research on the photodecomposition of chlorobenzoic acids indicates interest in understanding how complex organic molecules break down under environmental conditions (Crosby & Leitis, 1969). This is vital for assessing the environmental impact of chemical compounds, including potential pollutants, and for developing strategies for their degradation or removal from ecosystems.
Molecular Engineering and Design
The creation of new materials, such as polyaniline doped by benzoic acid derivatives, showcases the intersection of chemistry and materials science for designing innovative materials with specific electrical properties (Amarnath & Palaniappan, 2005). Such research has implications for the development of advanced materials for electronics, sensors, and other technological applications.
Eigenschaften
IUPAC Name |
2-chloro-4-[5-[(Z)-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O5/c23-14-4-1-12(2-5-14)11-26-20(27)18(25-22(26)30)10-15-6-8-19(31-15)13-3-7-16(21(28)29)17(24)9-13/h1-10H,11H2,(H,25,30)(H,28,29)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCNHWKFYISKAZ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)
![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)
![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)
![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)


![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)